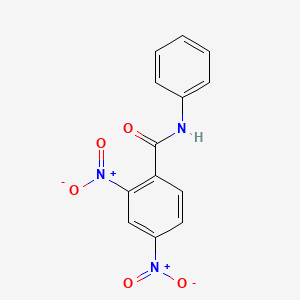
Methanol--dichloroniobium (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanol–dichloroniobium (3/1) is a chemical compound with the molecular formula C₃H₁₂Cl₂NbO₃ It is composed of methanol and dichloroniobium in a 3:1 ratio
Métodos De Preparación
The synthesis of methanol–dichloroniobium (3/1) typically involves the reaction of niobium pentachloride (NbCl₅) with methanol (CH₃OH). The reaction is carried out under controlled conditions to ensure the correct stoichiometry and purity of the final product. The general reaction can be represented as follows:
NbCl5+3CH3OH→NbCl2(OCH3)3+3HCl
In industrial settings, the preparation of methanol–dichloroniobium (3/1) may involve more sophisticated techniques to ensure scalability and consistency. These methods include solvent-based synthesis and controlled precipitation techniques.
Análisis De Reacciones Químicas
Methanol–dichloroniobium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to lower oxidation state niobium compounds.
Substitution: Methanol ligands can be substituted with other ligands such as water or other alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methanol–dichloroniobium (3/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as high-performance ceramics and coatings.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medical treatments.
Industry: It is used in the production of specialty chemicals and as a precursor for other niobium-based compounds.
Mecanismo De Acción
The mechanism of action of methanol–dichloroniobium (3/1) involves its interaction with various molecular targets. In catalysis, the niobium center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. The methanol ligands can also participate in hydrogen bonding and other interactions, influencing the overall reactivity of the compound.
Comparación Con Compuestos Similares
Methanol–dichloroniobium (3/1) can be compared with other niobium-based compounds, such as niobium pentachloride (NbCl₅) and niobium ethoxide (Nb(OEt)₅). While these compounds share some similarities in their chemical behavior, methanol–dichloroniobium (3/1) is unique due to its specific ligand environment and reactivity profile. This uniqueness makes it particularly valuable in certain catalytic and materials science applications.
Conclusion
Methanol–dichloroniobium (3/1) is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical properties and reactivity make it an important subject of study in various fields, from catalysis to materials science
Propiedades
Número CAS |
20759-06-2 |
|---|---|
Fórmula molecular |
C3H12Cl2NbO3 |
Peso molecular |
259.94 g/mol |
Nombre IUPAC |
dichloroniobium;methanol |
InChI |
InChI=1S/3CH4O.2ClH.Nb/c3*1-2;;;/h3*2H,1H3;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
PMBOKMGSTYGSAV-UHFFFAOYSA-L |
SMILES canónico |
CO.CO.CO.Cl[Nb]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


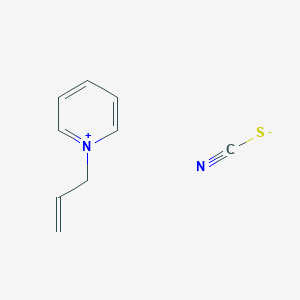

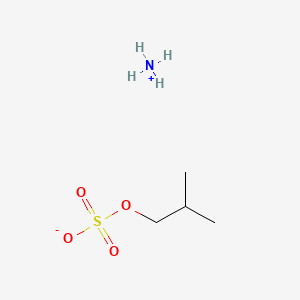




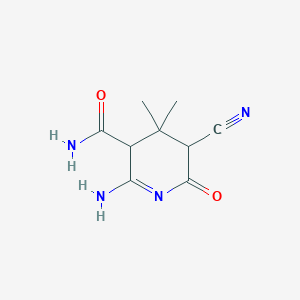
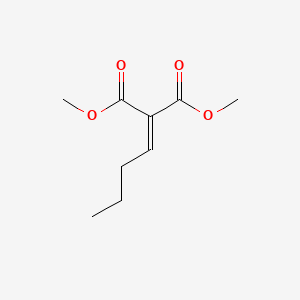
![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid](/img/structure/B14716574.png)
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
